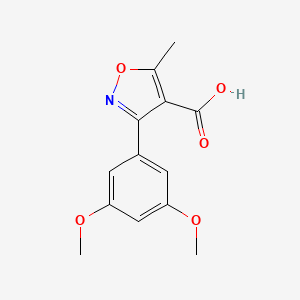
3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound with a complex structure that includes a dimethoxyphenyl group, a methylisoxazole ring, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of 3,5-dimethoxyphenylboronic acid, which can be achieved through the reaction of 3,5-dimethoxyphenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions.
Construction of the Isoxazole Ring: The next step involves the formation of the isoxazole ring.
Introduction of the Carboxylic Acid Group: Finally, the carboxylic acid group is introduced through a hydrolysis reaction, converting an ester or nitrile group to the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but lacks the isoxazole ring and carboxylic acid group.
4-Hydroxy-3,5-dimethoxycinnamic acid: Contains a similar aromatic ring structure but differs in the functional groups attached.
Uniqueness
3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both the isoxazole ring and the carboxylic acid group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
1082420-71-0 |
|---|---|
Formule moléculaire |
C13H13NO5 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
3-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-7-11(13(15)16)12(14-19-7)8-4-9(17-2)6-10(5-8)18-3/h4-6H,1-3H3,(H,15,16) |
Clé InChI |
SGFKJZLQQKHVJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC(=CC(=C2)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















